Cas no 15146-07-3 (Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI))
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI)
- 2,3-DIPHENYLSUCCINONITRILE
- MESO-1,2-DICYANO-1,2-DIPHENYLETHANE
- meso-2,3-Diphenyl-succinonitril
- MESO-2,3-DIPHENYLSUCCINONITRILE
- meso-2.3-Diphenyl-bernsteinsaeure-dinitril
- MESO-A B-DIPHENYLSUCCINONITRILE
- racem.-2,3-Diphenyl-bernsteinsaeure-dinitril
- Nsc117511
- α,β-Dicyanobibenzyl
- ALPHA,BETA-DICYANODIBENZYL
- ALPHA,BETA-DICYANOBIBENZYL
- (2S,3R)-2,3-diphenylbutanedinitrile
- 15146-07-3
- CS-0358954
- NSC-12494
- 2,3-diphenyl-butanedinitrile
- SB49594
- 1,2-(1,1-phenylnitrile)ethnae
- KJPHABUGXMBVHI-UHFFFAOYSA-N
- DTXSID70934262
- NSC-117511
- MFCD00191412
- HMS563P21
- 5424-86-2
- AKOS004901365
- 2,3-diphenylsuccino-nitrile
- AB00080056-01
- 2,3-diphenylbutanedinitrile
- SCHEMBL819626
- NSC12494
- Maybridge1_007919
- Cambridge id 5310904
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- MDL: MFCD00191412
- Inchi: 1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H
- InChI Key: KJPHABUGXMBVHI-UHFFFAOYSA-N
- SMILES: N#CC(C1C=CC=CC=1)C(C#N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 232.10000
- Monoisotopic Mass: 232.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 47.6Ų
Experimental Properties
- PSA: 47.58000
- LogP: 3.60116
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI) Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB249900-5 g |
meso-2,3-Diphenylsuccinonitrile, 97%; . |
15146-07-3 | 97% | 5g |
€158.40 | 2022-06-11 | |
| Ambeed | A566710-1g |
rel-(2R,3S)-2,3-Diphenylsuccinonitrile |
15146-07-3 | 98+% | 1g |
$405.0 | 2024-08-03 | |
| abcr | AB249900-5g |
meso-2,3-Diphenylsuccinonitrile, 97%; . |
15146-07-3 | 97% | 5g |
€192.00 | 2024-04-19 |
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI) Suppliers
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI) Related Literature
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K. K. Chiu,H. H. Huang,P. K. K. Lim J. Chem. Soc. B 1970 304
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2. The reactions of t-butyl peroxide with toluene derivativesH. H. Huang,P. K. K. Lim J. Chem. Soc. C 1967 2432
Additional information on Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI)
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (9CI): A Comprehensive Overview
Butanedinitrile,2,3-diphenyl-, (R*,S*)- (CAS no. 15146-07-3) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and stereochemical features, holds promise in various applications ranging from drug development to material science. The presence of two phenyl groups at the 2 and 3 positions of the butanedinitrile backbone introduces a high degree of complexity and reactivity, making it a subject of intense study.
The stereochemistry of this compound, specifically the (R*,S*) configuration, is crucial in determining its biological activity and interaction with biological targets. The precise arrangement of substituents around the chiral centers influences its pharmacokinetic properties, making it a valuable candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry have enabled researchers to predict the behavior of such molecules with greater accuracy, facilitating the design of more effective synthetic routes.
In the realm of pharmaceutical research, Butanedinitrile,2,3-diphenyl-, (R*,S*)- has been investigated for its potential as a precursor in the synthesis of novel therapeutic agents. Its structural framework allows for modifications that can enhance binding affinity to specific biological receptors. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors implicated in neurological disorders. The ability to fine-tune the pharmacophore through strategic functionalization makes it an attractive scaffold for drug discovery efforts.
The role of computational modeling in understanding the properties of Butanedinitrile,2,3-diphenyl-, (R*,S*)- cannot be overstated. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into its interactions with biological systems. These methods have helped researchers to identify key structural features that contribute to its bioactivity, thereby guiding the design of more potent and selective analogs. Such computational approaches are integral to modern drug development pipelines, enabling faster and more efficient screening of potential candidates.
Moreover, the synthesis of Butanedinitrile,2,3-diphenyl-, (R*,S*)- presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often require careful optimization to achieve high enantiomeric purity. However, recent innovations in asymmetric synthesis have opened new avenues for producing this compound with greater ease and efficiency. These advancements have not only improved yields but also reduced the environmental impact of synthetic processes, aligning with the growing emphasis on sustainable chemistry.
The applications of Butanedinitrile,2,3-diphenyl-, (R*,S*)- extend beyond pharmaceuticals into other areas such as polymer science and material engineering. Its rigid structure and functional groups make it a suitable monomer for developing advanced polymers with tailored properties. These materials could find applications in electronics, coatings, and specialty plastics where precise control over molecular architecture is essential. The versatility of this compound underscores its importance as a building block in synthetic chemistry.
In conclusion, Butanedinitrile,2,3-diphenyl-, (R*,S*)- (CAS no. 15146-07-3) is a multifaceted molecule with significant potential in both pharmaceuticals and materials science. Its unique structural features and stereochemical configuration make it a valuable subject for further research and development. As computational methods continue to evolve and synthetic techniques improve, the exploration of this compound will undoubtedly yield new insights and applications that benefit multiple industries.
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